5-Fluoro-1H-indol-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1H-indol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUNYWQSRORGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567086 | |
| Record name | 5-Fluoro-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121716-63-0 | |
| Record name | 5-Fluoro-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Indole Scaffold: a Cornerstone of Bioactive Molecules
The indole (B1671886) nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a recurring motif in a vast array of biologically active compounds. bohrium.comresearchgate.netwikipedia.org Its prevalence in nature, most notably in the essential amino acid tryptophan and the neurotransmitter serotonin, underscores its fundamental role in biological systems. bohrium.comwikipedia.org In medicinal chemistry, the indole scaffold is highly valued for its ability to interact with a diverse range of biological targets, including enzymes and receptors. mdpi.comnih.gov This has led to the development of numerous indole-containing drugs with applications across various therapeutic areas, such as oncology, infectious diseases, and neurology. mdpi.comrsc.org The structural versatility of the indole ring allows for the introduction of various substituents, significantly influencing the molecule's pharmacological properties and paving the way for the discovery of new and improved therapeutic agents. mdpi.comnih.gov
Strategic Fluorination: Modulating Electronic and Metabolic Properties
The incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov Fluorine, being the most electronegative element, can profoundly alter the electronic distribution within a molecule. tandfonline.com This can impact key physicochemical properties such as pKa, dipole moment, and chemical reactivity. tandfonline.com One of the primary advantages of fluorination is the enhancement of metabolic stability. nih.govresearchgate.net The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like the cytochrome P450 family, which can lead to a longer drug half-life and improved bioavailability. researchgate.net Furthermore, the introduction of fluorine can increase the binding affinity of a ligand to its target protein through various interactions, including the formation of favorable electrostatic contacts. nih.govtandfonline.com
Research Trajectories for Fluoroindolamines: a Field of Growing Interest
Foundational Strategies for Fluorinated Indole Core Construction
Several classical indole syntheses have been adapted and modified for the preparation of fluoroindole derivatives. These methods provide the foundational framework for accessing a wide range of fluorinated indole scaffolds.
Fischer Indole Synthesis Modifications for Fluoroindole Precursors
The Fischer indole synthesis, a robust method for constructing the indole ring, can be effectively applied to fluorinated precursors. wikipedia.org The process typically begins with the reaction of a fluorinated phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone. Subsequent acid-catalyzed cyclization yields the corresponding fluoroindole. wikipedia.org For instance, 4-fluorophenylhydrazine can react with ethyl pyruvate (B1213749) to form a hydrazone, which then cyclizes to produce ethyl 5-fluoroindole-2-carboxylate. diva-portal.org This intermediate can be further manipulated to introduce other functionalities. The use of microwave assistance has been shown to accelerate the reaction and improve yields for the synthesis of polyfunctional indoles. thieme-connect.com
A notable modification involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which supports the intermediacy of hydrazones in the classical Fischer synthesis and expands the scope of the reaction. wikipedia.org
Leimgruber-Batcho Reaction in the Synthesis of Fluoroindole Derivatives
The Leimgruber-Batcho indole synthesis is a versatile and widely used method in industry, often favored over the Fischer synthesis for certain substrates. tsijournals.com This two-step process involves the formation of an enamine from a 2-nitrotoluene (B74249) derivative, followed by a reductive cyclization to form the indole ring. diva-portal.org For the synthesis of 5-fluoroindole, 5-fluoro-2-nitrotoluene (B1295086) is reacted with dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) to form the enamine intermediate. diva-portal.orgresearchgate.net The subsequent reductive cyclization can be achieved using various reducing agents, such as Raney-Nickel, Pd/C with hydrogen gas, or iron in acetic acid. diva-portal.org
Microwave-assisted Leimgruber-Batcho reactions have been developed, significantly reducing reaction times and improving product purity, making it a powerful technique for rapid compound synthesis. psu.edu This method has been successfully applied to the synthesis of various indoles, azaindoles, and pyrroloquinolines. psu.edu
Bischler Indole Synthesis and its Applicability to Fluorinated Anilines
The Bischler indole synthesis, also known as the Bischler–Möhlau indole synthesis, involves the reaction of an α-halo-ketone with an excess of an aniline (B41778). wikipedia.org While historically plagued by harsh conditions and unpredictable regioselectivity, modern modifications have improved its utility. wikipedia.org The application of this method to fluorinated anilines can be challenging due to the decreased nucleophilicity of the aniline caused by the electron-withdrawing fluorine atom. diva-portal.org This can lead to longer reaction times and the formation of complex product mixtures. diva-portal.org
For example, the reaction of 4-fluoroaniline (B128567) with 2-bromoacetaldehyde diethyl acetal is a delicate process. diva-portal.org Milder methods, such as the use of lithium bromide as a catalyst or microwave irradiation, have been developed to overcome some of these limitations. wikipedia.org Hexafluoroisopropanol (HFIP) has also been shown to promote the Bischler indole synthesis under microwave irradiation, providing moderate to good yields for a range of substituted indoles. nih.gov
Sugasawa Indole Synthesis for Fluoroindole Ring Systems
The Sugasawa indole synthesis offers a unique approach that combines features of both nucleophilic and electrophilic cyclization. researchgate.net This method involves the ortho-chloroacetylation of an aniline using a nitrile in the presence of a dual Lewis acid system, typically boron trichloride (B1173362) (BCl3) and aluminum trichloride (AlCl3). researchgate.netchem-station.com The resulting 2-amino-α-chloroacetophenone is then reductively cyclized to the indole. researchgate.net
In the context of fluoroindoles, 4-fluoroaniline can be reacted with chloroacetonitrile (B46850) in the presence of BCl3 and zinc chloride (ZnCl2) to yield an intermediate which, upon reduction with sodium borohydride, forms 5-fluoroindole. diva-portal.org This method has proven effective for the synthesis of various substituted indoles. chem-station.com
Reductive Cyclization Pathways for Indole Formation from Nitro-Substituted Precursors
Reductive cyclization of nitro-substituted precursors is a powerful strategy for indole synthesis. A common approach involves the reduction of an o-nitrostyrene derivative. Various reducing systems can be employed, including transition metal catalysts and metal-free methods. For instance, palladium-catalyzed reductive cyclization of β-nitrostyrenes using carbon monoxide as a reductant is an efficient method. mdpi.comunimi.it To avoid the need for pressurized carbon monoxide, surrogates like phenyl formate (B1220265) can be used. mdpi.com
Another approach is the vicarious nucleophilic substitution (VNS) of a nitroaromatic compound, followed by reductive cyclization. For example, 4-fluoronitrobenzene can undergo a VNS reaction followed by reductive cyclization with palladium on carbon (Pd/C) and hydrogen gas to yield 5-fluoroindole. diva-portal.org Additionally, a transition-metal-free method using diborane (B8814927) has been developed for the deoxygenation of o-nitrostyrenes, leading to the formation of indoles through a reductive-cyclization reaction. acs.org
[3+2] Cycloaddition Strategies for Construction of Substituted Fluoroindoles
[3+2] Cycloaddition reactions provide a convergent and efficient route to highly substituted five-membered rings, including the pyrrole (B145914) ring of the indole nucleus. beilstein-journals.orgrsc.org These strategies often involve the reaction of a three-atom component with a two-atom component. Phosphine-catalyzed [3+2] cycloaddition of allenoates with electron-deficient olefins is a well-established method for constructing functionalized cyclopentenes and can be adapted for heterocycle synthesis. nih.gov
While direct [3+2] cycloaddition to form the this compound core is less commonly reported, the principles can be applied to construct highly substituted fluoroindole precursors. For instance, strategies involving the cycloaddition of trifluoromethylalkenes have been explored for the synthesis of fluorinated heterocycles. researchgate.net The development of catalytic and enantioselective versions of these reactions is an active area of research, offering powerful tools for the synthesis of complex and stereochemically rich fluoroindole derivatives. nih.gov
Data Tables
Table 1: Comparison of Synthetic Methodologies for Fluoroindoles
| Synthesis Method | Starting Materials (Example for 5-Fluoroindole) | Key Reagents | Advantages | Disadvantages |
| Fischer Indole Synthesis | 4-Fluorophenylhydrazine, Ethyl pyruvate | Acid catalyst (e.g., H₂SO₄) | Robust, well-established | Can require harsh conditions |
| Leimgruber-Batcho Reaction | 5-Fluoro-2-nitrotoluene | DMFDMA, Pyrrolidine, Reducing agent (e.g., Raney-Ni) | High yields, industrially applicable | Two-step process |
| Bischler Indole Synthesis | 4-Fluoroaniline, α-Halo-ketone | Base (e.g., NaHCO₃) | One-pot potential | Lower yields with deactivated anilines |
| Sugasawa Indole Synthesis | 4-Fluoroaniline, Chloroacetonitrile | Lewis acids (e.g., BCl₃, AlCl₃), NaBH₄ | Good for specific substitutions | Requires stoichiometric Lewis acids |
| Reductive Cyclization | 4-Fluoronitrobenzene derivative | Reducing agent (e.g., Pd/C, H₂) | Versatile, various precursors | May require multi-step precursor synthesis |
Regioselective Fluorine Atom Introduction Methodologies
Achieving regiocontrol in the fluorination of the electron-rich indole ring is a significant synthetic challenge. Several powerful methods have been developed to introduce fluorine atoms at specific positions, each with unique advantages and substrate scopes.
Electrophilic fluorination is a widely used strategy for the direct fluorination of organic molecules. N-F reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are popular due to their efficiency, stability, and comparative safety. mdpi.com When applied to indoles, these reagents typically show a strong preference for electrophilic attack at the C3 position, which is the most nucleophilic site.
Research has shown that the reaction of substituted indoles with Selectfluor® can lead to 3,3-difluoroindolin-2-ols with high regioselectivity. acs.orgacs.org For instance, the reaction of 1-methyl-2-phenylindole (B182965) with Selectfluor® unexpectedly yielded 3,3-difluoro-1-methyl-2-phenylindolin-2-ol instead of the monofluorinated product. acs.org This difluorohydroxylation occurs under mild conditions and is tolerant of various N-protecting groups (e.g., Me, Et, Bn). acs.org The use of ionic liquids as solvents for electrophilic fluorination with Selectfluor® has also been explored, offering a "green" chemistry approach with high chemoselectivity and yields. researchgate.net
While direct electrophilic fluorination of an unsubstituted indole at the C5 or C6 position is challenging due to the inherent reactivity of the C3 position, this method is highly valuable for producing C3-fluorinated indole architectures. researchgate.net To achieve fluorination on the benzene (B151609) portion of the indole, pre-functionalization or the use of directing groups is often necessary.
Table 1: Examples of Electrophilic Fluorination of Indole Derivatives
| Starting Indole | Fluorinating Agent | Product | Key Finding | Reference(s) |
|---|---|---|---|---|
| 1-Methyl-2-phenylindole | Selectfluor® | 3,3-Difluoro-1-methyl-2-phenylindolin-2-ol | High regioselectivity for C3 difluorohydroxylation. | acs.org, acs.org |
| Trialkylstannylindoles | Caesium fluoroxysulfate | 2- and 3-fluoroindoles | Good yields for potentially useful intermediates. | st-andrews.ac.uk |
| Trialkylstannylindoles | Selectfluor® | 2- and 3-fluoroindoles | Lower yields compared to caesium fluoroxysulfate. | st-andrews.ac.uk |
| N-acetyl-3-substituted indoles | Anodic Fluorination | trans-2,3-difluoro-2,3-dihydroindoles | Electrochemical method for difluorination. | researchgate.net |
Nucleophilic aromatic substitution (SNAr) provides a powerful, transition-metal-free pathway for forming C-F bonds, particularly on electron-deficient aromatic rings. nih.gov In the context of fluoroindole synthesis, this strategy can be employed in two main ways: by introducing a fluorine atom onto a pre-existing indole ring system activated by electron-withdrawing groups, or by using a fluorine-containing aromatic precursor in a cyclization reaction to build the indole scaffold.
For example, the synthesis of 5-fluorooxindole (B20390) can be achieved from a 2-(5-fluoro-2-nitrophenyl)malonic acid diester intermediate. google.com This precursor is typically formed via the reaction of a 2,4-dihalogenonitrobenzene with a malonic ester, where one of the halogens is displaced by the nucleophilic malonate. The presence of the nitro group activates the ring for this SNAr reaction. The resulting intermediate is then cyclized under reductive conditions to form the indole ring, carrying the fluorine atom into the final structure. google.com This highlights a common approach where the fluorine is incorporated into a simple benzene ring before the more complex indole heterocycle is constructed.
Polyfluoroarenes readily undergo SNAr reactions where a nucleophile displaces a fluoride (B91410) anion. nih.gov This reactivity can be harnessed to synthesize highly functionalized molecules. The regioselectivity of these reactions is often governed by the electronic effects of the substituents on the ring and steric factors. nih.gov
Directing-group-assisted C-H activation has emerged as a transformative strategy for achieving regioselectivity that is complementary to the inherent electronic biases of a molecule. In indole chemistry, this allows for the functionalization of specific C-H bonds on the benzene portion of the ring system, which is typically less reactive than the pyrrole moiety.
Various transition-metal catalysts have been employed for this purpose:
Palladium Catalysis : Palladium catalysts have been used for the dual C-H functionalization of the C2 and C3 positions of indoles to synthesize fluorinated isocryptolepine analogues. nih.govacs.org Pioneer work by Sanford demonstrated that a pyridine (B92270) directing group could be used for palladium-catalyzed arene fluorination with electrophilic fluorine sources. nih.gov
Copper Catalysis : A method for the direct, copper-catalyzed fluorination of β-sp² C-H bonds of benzoic acid derivatives and γ-sp² C-H bonds of benzylamine (B48309) derivatives has been developed. nih.gov This approach utilizes an 8-aminoquinoline (B160924) or picolinamide (B142947) directing group, a CuI catalyst, and AgF as the fluoride source, providing a straightforward route to ortho-fluorinated benzoic acids. nih.gov
Rhodium Catalysis : Cp*Rh(III) catalysts have been shown to be effective for the C-H 3,3-difluoroallylation of indoles, demonstrating the versatility of this metal in C-H activation for fluorination. sioc-journal.cn
These methods provide powerful tools for the synthesis of fluoroindoles with precisely controlled substitution patterns that would be difficult to access through classical electrophilic or nucleophilic substitution reactions.
Table 2: Comparison of Directed C-H Fluorination Methods for Indoles and Related Arenes
| Catalyst System | Directing Group | Position(s) Functionalized | Key Features | Reference(s) |
|---|---|---|---|---|
| Pd(OAc)₂ | Pyridine | C2, C3 | Dual C-H functionalization for isocryptolepine analogues. | nih.gov, acs.org |
| CuI / AgF | 8-Aminoquinoline, Picolinamide | ortho to directing group | First-row transition metal catalysis; excellent functional group tolerance. | nih.gov |
| Cp*Rh(III) | Pyrimidine | C2 | C-H 3,3-difluoroallylation. | sioc-journal.cn |
The introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into bioactive molecules is of paramount importance for the development of radiotracers for Positron Emission Tomography (PET) imaging. mdpi.com ¹⁸F is favored due to its convenient half-life (109.8 minutes), low positron energy (0.635 MeV), and high positron emission abundance (97%), which allow for high-resolution imaging. mdpi.comscripps.edu
Several strategies have been developed for the ¹⁸F-labeling of indole-based structures:
Nucleophilic Substitution : The most common method involves the nucleophilic substitution of a leaving group (e.g., tosylate, nosylate, or a halogen) with cyclotron-produced [¹⁸F]fluoride. This approach was used in the development of ¹⁸F-labeled COX-2 inhibitors. nih.gov
Multi-step Radiosynthesis : Complex ¹⁸F-labeled indole derivatives have been prepared through multi-step sequences. For example, the radiosynthesis of 3-(4-[¹⁸F]fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-indole was achieved via a McMurry cyclization of an ¹⁸F-labeled intermediate, affording the final product in an 80-minute synthesis time. nih.gov
Isotope Exchange (¹⁸F/¹⁹F) : This technique involves the exchange of a stable ¹⁹F atom with a radioactive ¹⁸F atom. Silicon-fluoride acceptor (SiFA) chemistry is a prominent example, enabling ultrafast and efficient ¹⁸F incorporation via ¹⁸F-for-¹⁹F exchange at a silicon center. acs.org This method has been advanced by the development of heteroaromatic SiFAs (HetSiFAs) to improve the pharmacokinetic properties of the resulting radiotracers. acs.org This approach simplifies purification and can be performed under mild, often aqueous, conditions. nih.govresearchgate.net
These labeling methods are crucial for preclinical and clinical research, enabling the in vivo visualization and quantification of biological processes and drug targets.
Strategic Introduction and Functionalization of the Amino Group
The amine functionality is a key pharmacophore in many bioactive molecules. Its introduction onto the fluoroindole scaffold is a critical step in the synthesis of compounds like this compound.
A robust and widely employed method for installing a primary amino group on an aromatic ring is the reduction of a corresponding nitro-aromatic precursor. In the context of synthesizing this compound, a logical precursor would be 5-fluoro-6-nitroindole.
The reduction of the nitro group can be accomplished using several methods:
Catalytic Hydrogenation : This is one of the most common and efficient methods. The reaction typically involves treating the nitro-indole with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is frequently used and provides good to excellent yields of the corresponding aminoindoles. researchgate.netd-nb.info Raney nickel is another effective catalyst, often used with hydrazine (B178648) hydrate (B1144303) as the hydrogen source. orgsyn.orgrsc.org This method is generally clean and avoids the use of harsh, stoichiometric reductants.
Chemical Reduction : Alternatively, chemical reducing agents can be used. Classic methods include the use of metals in acidic media, such as iron powder in acetic acid or hydrochloric acid, or stannous chloride. orgsyn.orggoogle.com Indium metal in aqueous ethanolic ammonium (B1175870) chloride has also been shown to be an effective reducing agent. researchgate.net
While effective, it is noted that the resulting aminoindoles can be unstable and susceptible to air oxidation, sometimes necessitating their use in subsequent reactions without extensive purification. d-nb.info The choice of reducing agent can be critical and is often selected based on the tolerance of other functional groups present in the molecule.
Table 3: Methods for the Reduction of Nitro-Indoles to Aminoindoles
| Nitro-Indole Substrate | Reduction Method | Product | Notes | Reference(s) |
|---|---|---|---|---|
| 3-Nitroindoles | H₂, Pd/C | 3-Aminoindoles | Furnishes relatively unstable aminoindoles. | researchgate.net |
| 5-Nitro-1H-indole derivatives | H₂, 10% Pd/C, Ethanol | 5-Aminoindole (B14826) derivatives | General procedure, reaction at room temperature for 3h. | d-nb.info |
| (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Raney nickel, Hydrazine hydrate | 4-Benzyloxyindole | Reductive cyclization to form the indole ring. | orgsyn.org |
| 4-Nitroindoline | Iron powder, HCl | 4-Aminoindole | Classical chemical reduction method. | google.com |
Amination Reactions (e.g., Buchwald-Hartwig Amination) for C-N Bond Formation
The introduction of an amine group onto an aromatic ring is a fundamental transformation in organic synthesis, often achieved through carbon-nitrogen (C-N) bond-forming reactions. For the synthesis of this compound and its analogs, the Buchwald-Hartwig amination stands out as a powerful and versatile method. numberanalytics.com This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between aryl halides (or triflates) and amines with high efficiency. numberanalytics.comresearchgate.net
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., a bromo-fluoroindole precursor) to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.
Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
In the context of synthesizing amino-fluoroindoles, a common strategy involves starting with a di-halogenated or nitro-halogenated indole precursor. The amine group can be introduced via Buchwald-Hartwig amination of a halo-substituted indole. orgsyn.org For instance, the coupling of a protected amine (like ammonia (B1221849) or a primary amine) with a bromo-fluoroindole derivative can yield the desired amino-fluoroindole scaffold. The choice of ligand, palladium precursor, base, and solvent is crucial for optimizing reaction yield and minimizing side reactions. researchgate.net
| Component | Examples | Function |
|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | tBuXPhos, RuPhos, BINAP | Stabilizes the palladium catalyst and facilitates the catalytic cycle. researchgate.net |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine nucleophile. nih.gov |
| Substrate | Aryl bromides, aryl triflates | The electrophilic partner in the cross-coupling reaction. beilstein-journals.org |
| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and influences reaction kinetics. |
An alternative, more traditional route to the amine group is the catalytic hydrogenation of a nitro-indole intermediate, where a nitro group is reduced to an amine using catalysts like iron in ammonium chloride or palladium on carbon with hydrogen gas. chemicalbook.com
Mannich-Type Reactions for Side-Chain Incorporation with Amine Functionalities
The Mannich reaction is a three-component condensation reaction involving a non-enolizable aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. ingentaconnect.com It is a highly effective method for forming C-C bonds and introducing β-amino carbonyl moieties, which are valuable synthons for more complex molecules. ingentaconnect.com
In the chemistry of fluoroindoles, Mannich-type reactions are particularly useful for incorporating side-chains containing amine groups, typically at the C3 position of the indole ring due to its high nucleophilicity. The reaction proceeds via the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic indole.
Recent advancements have demonstrated the utility of Mannich-type reactions on 6-fluoroindole (B127801) to introduce amine functionalities. For example, a study focused on preparing radiolabeled N-methyl-6-[¹⁸F]fluoroindole derivatives utilized a Mannich-type reaction to introduce an amine-containing side chain after the initial construction and fluorination of the indole core. This highlights the reaction's value in the late-stage functionalization of complex molecules. Furthermore, modern variations include direct catalytic asymmetric Mannich-type reactions, which allow for the stereoselective synthesis of chiral products using chiral catalysts, such as those based on copper(I) complexes. thieme-connect.de
| Reaction Type | Components | Catalyst/Conditions | Product Feature |
|---|---|---|---|
| Classic Mannich Reaction | Indole, Formaldehyde, Secondary Amine (e.g., Dimethylamine) | Acid or base catalysis | C3-aminomethyl indole (gramine analog) |
| Three-Component Coupling | Indole, Aldehyde, Amine | Lewis acids (e.g., Zn(OTf)₂) tandfonline.com | Substituted C3-aminoalkyl side-chain |
| Asymmetric Mannich Reaction | Indole derivative, Isatin imine, α-CF₃ amide | Chiral Cu(I)/bisphosphine complex thieme-connect.de | Enantioenriched α-tertiary amine moiety |
Derivatization via Amine Reactivity (e.g., Amide Formation, Imine Condensation)
The amine group at the C-6 position of this compound is a key functional handle for further derivatization, allowing for the exploration of the molecule's chemical space. The nucleophilic nature of this primary amine enables a variety of transformations, most notably amide formation and imine condensation.
Amide Formation (Acylation): The reaction of the amine with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields stable amide derivatives. This is a widely used strategy in medicinal chemistry to modify a molecule's properties. For example, a series of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives were synthesized by reacting a substituted aminobenzophenone with 5-fluoro-1H-indole-2-carbonyl chloride, demonstrating the formation of an amide bond to create potential lipid-lowering agents. researchgate.net This type of acylation can significantly alter the biological activity and physicochemical properties of the parent amine. psu.edu
Imine Condensation: The primary amine can react with aldehydes or ketones under dehydrating conditions to form imines (or Schiff bases). This reversible reaction is fundamental in dynamic covalent chemistry and can be used to link the fluoroindole core to other molecular fragments.
| Reaction | Reagent | Functional Group Formed | Significance |
|---|---|---|---|
| Amide Formation (Acylation) | Acetyl chloride, Benzoic anhydride (B1165640), Carboxylic acid + EDC/HOBt | -NH-C(=O)-R | Creates stable derivatives, modulates biological activity. researchgate.net |
| Imine Condensation | Aldehydes (R-CHO), Ketones (R-CO-R') | -N=CH-R or -N=C(R)-R' | Forms Schiff bases, useful for creating dynamic linkers. |
| Sulfonamide Formation | Sulfonyl chlorides (R-SO₂Cl) | -NH-SO₂-R | Generates sulfonamides, a common pharmacophore. |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | -NH-CH₂(R) | Forms secondary or tertiary amines. |
Contemporary Catalytic and Sustainable Synthetic Approaches
Modern organic synthesis places a strong emphasis on the development of catalytic and sustainable methods that improve efficiency, reduce waste, and enhance safety. The synthesis of fluoroindoles is increasingly benefiting from these principles.
Transition Metal-Catalyzed Coupling Reactions for Fluoroindole Derivatization
Beyond their use in initial C-N bond formation, transition-metal catalysts are indispensable for the derivatization of the fluoroindole scaffold. nih.gov Metals such as palladium, copper, nickel, and iron can catalyze a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and C-H functionalization reactions. beilstein-journals.orgresearchgate.net These methods allow for the precise installation of various substituents (alkyl, aryl, alkynyl groups) onto the indole's benzene or pyrrole ring, providing access to a vast library of derivatives from a common fluoroindole intermediate. nih.govresearchgate.net For instance, ruthenium(II) catalysis has been employed for the selective C-H alkylation at the C6 position of the indole core, demonstrating the power of directed C-H functionalization to modify specific sites on the molecule. researchgate.net
Green Chemistry Principles in Fluoroindole Synthesis: Focus on Metal-Free and Atom-Economical Routes
Green chemistry aims to design chemical processes that are cost-effective, safe, and environmentally benign. sruc.ac.uk Key principles include the use of renewable feedstocks, safer solvents (like water), and reactions with high atom economy. sruc.ac.ukrsc.org
Atom Economy is a measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. primescholars.com % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com
Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful than substitution or elimination reactions, where parts of the reactants become byproducts. primescholars.comnumberanalytics.com In fluoroindole synthesis, this means favoring catalytic cycles and addition reactions over multi-step processes that use stoichiometric reagents. numberanalytics.comorganic-chemistry.org
Metal-Free Routes are also a major focus of green synthesis. While transition metals are powerful catalysts, they can be costly and toxic, requiring removal from the final product. Research into metal-free alternatives is growing. This includes the use of organocatalysts or simple Brønsted/Lewis acids. For example, an efficient synthesis of 3,3'-diindolylmethanes was achieved by reacting indoles with aldehydes using sulfuric acid in water, a simple and green protocol. semanticscholar.org Such methods reduce reliance on heavy metals and often use more environmentally friendly solvents. semanticscholar.orgresearchgate.net
Continuous Flow Synthesis Optimization for Fluoroindole Production
Continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors, offers significant advantages over traditional batch processing for the production of indoles and other fine chemicals. nih.govmdpi.com Key benefits include:
Enhanced Safety: Hazardous intermediates or highly energetic reagents can be generated and consumed in situ in small volumes, minimizing risk. flinders.edu.au
Superior Process Control: Precise control over reaction parameters like temperature, pressure, and residence time leads to better reproducibility and higher yields. flinders.edu.au
Rapid Optimization: Automated flow systems allow for high-throughput screening of reaction conditions, accelerating the optimization process.
Scalability: Scaling up production is achieved by running the system for a longer duration or by parallelizing reactors ("scaling out"), which is often simpler than scaling up large batch reactors. mdpi.com
The Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to continuous flow systems, often using high temperatures and pressures to dramatically reduce reaction times from hours to minutes. mdpi.com Furthermore, flow systems can be integrated with in-line analytical techniques like NMR spectroscopy, enabling real-time monitoring and optimization of reactions involving fluorinated compounds. flinders.edu.aursc.org
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat & Mass Transfer | Often inefficient, leading to temperature gradients. | Excellent due to high surface-area-to-volume ratio. flinders.edu.au |
| Safety | Higher risk with large volumes of hazardous materials. | Improved safety with small reactor volumes and in situ generation. flinders.edu.au |
| Scalability | Complex, requires re-optimization. | Simpler, achieved by extending run time or parallelization. mdpi.com |
| Reaction Time | Can be lengthy (hours to days). | Often significantly reduced (seconds to minutes). mdpi.com |
| Reproducibility | Can be variable between batches. | Generally high and consistent. |
Retrosynthetic Analysis and Total Synthesis Strategies for Complex Fluoroindolamine Scaffolds
The strategic construction of complex molecular architectures containing the this compound core is a significant challenge in synthetic organic chemistry. The unique substitution pattern of this scaffold, featuring both a fluorine atom and an amino group on the benzene portion of the indole, requires careful planning and execution. Retrosynthetic analysis provides a powerful framework for deconstructing these complex targets into simpler, more readily available starting materials, thereby illuminating potential synthetic pathways.
Retrosynthetic Analysis:
A logical retrosynthetic approach to a complex fluoroindolamine scaffold, such as a polycyclic or macrocyclic natural product analogue, begins by disconnecting the intricate superstructure to reveal the core this compound building block. This initial disconnection simplifies the problem to the synthesis of the core heterocycle.
The retrosynthesis of this compound itself can be envisioned through several classical and modern indole synthesis strategies. A primary disconnection involves breaking the C2-C3 and N1-C7a bonds of the indole ring, a strategy common to methods like the Fischer, Bischler, and Leimgruber-Batcho syntheses. This leads back to a suitably substituted benzene derivative.
For instance, a Fischer indole synthesis approach would disconnect the indole to a phenylhydrazone intermediate. This phenylhydrazone would, in turn, be derived from the corresponding aniline and a carbonyl compound. The key challenge lies in the synthesis of the required 4-fluoro-5-amino-phenylhydrazine precursor. A more direct retrosynthetic route might target a substituted 2-alkynyl aniline, which can be cyclized to the indole core.
A plausible retrosynthetic pathway is outlined below. The primary disconnection of the indole ring leads to a substituted 2,4-difluoro-1-nitrobenzene. This precursor is strategically chosen because the fluorine atoms can direct the regioselectivity of subsequent nucleophilic aromatic substitution (SNAr) reactions.
Key Retrosynthetic Disconnections:
| Target Molecule / Intermediate | Disconnection Strategy | Precursor(s) |
| Complex Fluoroindolamine Scaffold | Functional Group Interconversion / C-N, C-C bond cleavage | This compound |
| This compound | Fischer Indole Synthesis | 4-Fluoro-5-hydrazinyl-phenylamine + Carbonyl compound |
| This compound | Leimgruber-Batcho Indole Synthesis | 2-Methyl-4-fluoro-5-nitroaniline derivative |
| This compound | Bischler Indole Synthesis | 4-Fluoro-benzene-1,2-diamine + α-haloketone |
| 4-Fluoro-5-hydrazinyl-phenylamine | Reduction of Diazonium Salt | Diazonium salt of 4-Fluoro-benzene-1,2-diamine |
| 4-Fluoro-benzene-1,2-diamine | Selective Reduction of Nitro Group | 5-Fluoro-2-nitroaniline |
| 5-Fluoro-2-nitroaniline | Nucleophilic Aromatic Substitution (SNAr) | 1,4-Difluoro-2-nitrobenzene + Ammonia |
This analysis highlights that a commercially available difluoronitrobenzene derivative could serve as a viable starting point for a multi-step synthesis.
Total Synthesis Strategies:
Building on the retrosynthetic analysis, several forward synthetic strategies can be devised to construct the this compound core and subsequently elaborate it into more complex scaffolds.
One of the most reliable methods for indole synthesis is the Fischer indole synthesis . This strategy would involve the reaction of a substituted phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. The synthesis would commence with 1,4-difluoro-2-nitrobenzene. Regioselective ammonolysis would yield 5-fluoro-2-nitroaniline, which can then be reduced to 4-fluorobenzene-1,2-diamine. Diazotization followed by reduction (e.g., with stannous chloride) would furnish the key 4-fluoro-5-hydrazinyl-phenylamine. Condensation with a suitable carbonyl compound like pyruvic acid, followed by cyclization and decarboxylation, would lead to the 5-fluoro-6-aminoindole core. The amino group would likely require protection throughout this sequence.
The Leimgruber-Batcho indole synthesis offers an alternative and often high-yielding route. diva-portal.org This approach would start with a 2-nitrotoluene derivative. For the target molecule, a plausible starting material would be 4-fluoro-5-nitro-2-nitromethyltoluene. This intermediate could be condensed with a dimethylformamide acetal to form an enamine, which upon reductive cyclization (e.g., using H2/Pd-C or Raney Nickel), would yield the desired 5-fluoro-6-aminoindole. diva-portal.org
Modern synthetic methods also provide powerful tools. A late-stage introduction of the C6-amine group could be achieved via palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination. This strategy would involve the synthesis of 6-bromo-5-fluoroindole, which could then be coupled with an ammonia surrogate or a protected amine. The 6-bromo-5-fluoroindole precursor could be prepared using a Fischer or Bischler approach from 4-bromo-3-fluoroaniline.
Once the this compound scaffold is in hand, it serves as a versatile platform for the construction of more complex molecules. The N-H of the indole, the primary amine at C6, and the electron-rich C3 position are all sites for further functionalization.
N-Alkylation or N-Arylation: The indole nitrogen can be readily substituted to attach side chains or link to other parts of a larger molecule.
Amine Derivatization: The C6-amino group can be acylated, alkylated, or used as a handle for building larger heterocyclic systems, such as in the synthesis of fused imidazoindoles or pyrroloindoles.
C3 Functionalization: The C3 position can undergo electrophilic substitution reactions, such as the Mannich reaction, Vilsmeier-Haack formylation, or Friedel-Crafts acylation, to introduce additional complexity.
By combining these strategies, complex fluoroindolamine scaffolds can be assembled in a modular and convergent fashion, enabling the synthesis of novel compounds for various applications in medicinal chemistry and materials science.
Summary of Potential Synthetic Routes to this compound:
| Synthetic Strategy | Key Starting Material(s) | Key Reactions |
| Fischer Indole Synthesis | 1,4-Difluoro-2-nitrobenzene, Pyruvic acid | SNAr, Nitro reduction, Diazotization, Hydrazine formation, Condensation, Cyclization |
| Leimgruber-Batcho Synthesis | 4-Fluoro-5-nitro-ortho-toluidine | Nitration, Enamine formation, Reductive cyclization |
| Bischler Indole Synthesis | 4-Fluoro-benzene-1,2-diamine, α-Haloacetaldehyde | Condensation, Cyclization |
| Late-Stage Amination | 4-Bromo-3-fluoroaniline | Fischer or Bischler synthesis to 6-bromo-5-fluoroindole, Buchwald-Hartwig amination |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of one- and two-dimensional NMR experiments provides a comprehensive picture of its molecular framework and the subtle electronic effects imparted by the fluorine and amine substituents.
Proton (¹H) and Carbon-¹³ (¹³C) NMR for Core Structural Elucidation
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental for confirming the core indole structure of this compound. The ¹H NMR spectrum reveals distinct signals for the aromatic and amine protons, with their chemical shifts and coupling patterns providing information about their connectivity. For instance, the protons on the indole ring will exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) due to coupling with neighboring protons and the fluorine atom. The amine protons may appear as a broad singlet, and their chemical shift can be sensitive to solvent and temperature.
Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment. The carbon atom directly bonded to the fluorine atom (C5) will show a large one-bond C-F coupling constant, a definitive indicator of fluorination. The carbon atoms adjacent to the nitrogen and those in the vicinity of the electron-donating amine group and the electron-withdrawing fluorine atom will also exhibit characteristic chemical shifts. While specific spectral data for this compound is not widely published, data for related fluoroindole derivatives can provide valuable comparative insights. For example, in 5-fluoro-3-methyl-1H-indole, the ¹³C NMR signals for the fluorinated carbon appear around 158 ppm with a large coupling constant. rsc.org
Fluorine-19 (¹⁹F) NMR Spectroscopy: A Sensitive Probe for Chemical Environment and Conformational Dynamics
Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool for studying fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. anu.edu.audiva-portal.org This results in high sensitivity and simple spectra, often free from the background signals that can complicate ¹H NMR. diva-portal.orgacs.org
A significant application of ¹⁹F NMR lies in studying biomolecular interactions. acs.org this compound can be considered an analog of the amino acid tryptophan. The introduction of a fluorine atom into tryptophan or related indole structures provides a sensitive spectroscopic handle to monitor protein-ligand interactions and protein folding. anu.edu.aunih.gov When a ¹⁹F-labeled molecule like a derivative of this compound binds to a protein, the change in the local environment around the fluorine atom leads to a change in its ¹⁹F NMR signal. anu.edu.auacs.org This can provide information on binding affinity, conformational changes in the protein upon binding, and the location of the binding site. anu.edu.auacs.orgnih.gov For instance, studies have successfully used 5-fluorotryptophan, biosynthetically incorporated into proteins, to monitor ligand binding and protein conformation. nih.govnih.govrsc.org
NMR relaxation studies, which measure the rates at which nuclear spins return to equilibrium, provide insights into molecular dynamics. For ¹⁹F nuclei, the primary relaxation mechanisms are chemical shift anisotropy (CSA) and dipole-dipole interactions with nearby protons. diva-portal.orgnih.gov The efficiency of these relaxation pathways is dependent on the molecular motion. A significant drawback of ¹⁹F NMR can be the large CSA, which can lead to broad lines, particularly in large molecules. diva-portal.org However, techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY) can mitigate this effect. diva-portal.org By analyzing the ¹⁹F relaxation rates (T1 and T2) of this compound, researchers can gain information about its rotational correlation time and internal motions. Such studies on fluorinated tryptophans have provided valuable data on the dynamics of the indole ring both as a free molecule and within a protein. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound. mdpi.comresearchgate.net HRMS provides a highly accurate mass measurement, typically with an error of less than 5 parts per million (ppm), which allows for the unambiguous determination of the elemental composition. mdpi.com For this compound (C₈H₇FN₂), HRMS would confirm the molecular weight of approximately 150.06 g/mol . fluorochem.co.uk
Furthermore, tandem mass spectrometry (MS/MS) experiments, a feature of modern mass spectrometers, can provide structural information through fragmentation analysis. scispace.com By inducing fragmentation of the protonated molecule, a characteristic pattern of fragment ions is produced. The analysis of these fragments can help to confirm the connectivity of the atoms within the molecule, providing further evidence for the proposed structure of this compound. This technique is routinely used to characterize novel psychoactive substances and other small molecules. scispace.com
X-ray Crystallography for Absolute Stereochemistry and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise data on bond lengths, bond angles, and conformational details, which are essential for understanding a molecule's structure and its interactions in the solid state.
Crystal Structure Determination of this compound and its Derivatives
While the specific crystal structure of the parent this compound is not extensively documented in publicly accessible crystallographic databases, the principles of its structural determination would follow standard single-crystal X-ray diffraction techniques. The methodology is well-established through studies of closely related fluorinated indole derivatives. benchchem.comgoogle.com For instance, crystalline salts of derivatives like N-ethyl-2-(5-fluoro-1H-indol-3-yl)-N-methylethan-1-amine have been characterized to confirm their polymorphic forms, which is crucial for pharmaceutical development. google.com
The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. For a derivative of 5-fluoro-1H-indole, this analysis would precisely locate the positions of the fluorine atom on the benzene ring and the amine group, confirming the regiochemistry of the substitution pattern.
Table 1: Representative Crystallographic Data for an Indole Derivative
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₁₇H₁₄Br₂N₂O₃ |
| Crystal System | Trigonal |
| Space Group | R-3:H |
| a, b, c (Å) | 25.1614, 25.1614, 17.3032 |
| α, β, γ (°) | 90, 90, 120 |
| Volume (ų) | 9486.9 |
| Z (molecules/unit cell) | 6 |
Note: Data is for 7-acetamido-2-aryl-5-bromo-3-(trifluoroacetyloxime)indole, a complex indole derivative, to illustrate typical crystallographic parameters. mdpi.com
Co-crystallization Studies with Biological Macromolecules for Binding Mode Elucidation
A powerful application of X-ray crystallography is the determination of the structure of a small molecule ligand bound to its biological target, such as a protein or enzyme. This is achieved through co-crystallization. A significant example involves a derivative of 5-fluoro-1H-indole, 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003), which is an inhibitor of indoleamine 2,3-dioxygenase (IDO-1), an important cancer immunotherapy target. nih.gov
The X-ray crystal structure of this inhibitor bound to human IDO-1 revealed a novel binding mode. Unlike many other IDO-1 inhibitors, this compound does not coordinate with the heme iron atom within the enzyme's active site. Instead, it occupies the active site and forms specific hydrogen bonds and hydrophobic interactions with key amino acid residues. This detailed structural information is invaluable for understanding the mechanism of inhibition and for designing new, more potent inhibitors based on the observed interactions. nih.gov
Analysis of Hydrogen Bonding Networks and Crystal Packing in Solid State
The solid-state structure of this compound is dictated by intermolecular forces, primarily hydrogen bonding and van der Waals interactions. The molecule contains multiple hydrogen bond donors (the indole N-H and the amine -NH₂) and acceptors (the lone pairs on the amine nitrogen and the fluorine atom). escholarship.org This allows for the formation of extensive hydrogen-bonding networks that define the crystal packing.
Table 2: Potential Hydrogen Bond Donors and Acceptors in this compound
| Site | Type | Function |
|---|---|---|
| Indole Nitrogen | -NH | Donor |
| Amine Nitrogen | -NH₂ | Donor (x2) |
| Amine Nitrogen | Lone Pair | Acceptor |
Computational Chemistry and Molecular Modeling for Mechanistic Understanding and Prediction
Computational chemistry provides theoretical insights that complement experimental findings. Methods like Density Functional Theory (DFT) and molecular simulations are used to predict molecular properties, understand reaction mechanisms, and model interactions with biological systems.
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can predict a range of fundamental properties. Studies on analogous molecules like indole and 5-aminoindole have shown that DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, provide optimized geometries and vibrational frequencies that are in good agreement with experimental data. researchgate.net
Key parameters that can be predicted for this compound include:
Electronic Properties : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand charge transfer within the molecule and its electronic reactivity. researchid.co
Reactivity Indicators : Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.
Spectroscopic Parameters : DFT is widely used to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (IR and Raman). mdpi.com For fluorinated compounds, specific DFT functionals like ωB97X have been shown to be particularly accurate for predicting ¹⁹F chemical shifts. nih.gov
Table 3: Example of DFT-Calculated Parameters for a Related Indole Molecule
| Parameter | Method | Predicted Value |
|---|---|---|
| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | ~5 eV |
| Dipole Moment | B3LYP/6-311++G(d,p) | ~2-3 Debye |
| Key Vibrational Frequencies (N-H stretch) | B3LYP/6-311++G(d,p) | ~3400-3500 cm⁻¹ |
Note: Values are illustrative, based on calculations for similar aminoindoles. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Profiling
To explore the potential of this compound as a ligand for biological targets, molecular docking and molecular dynamics (MD) simulations are employed. nih.govnih.gov
Molecular Docking : This computational technique predicts the preferred orientation of a ligand when bound to a target protein. The process involves generating a multitude of possible binding poses of this compound within the active site of a protein and scoring them based on a force field to estimate the binding affinity. This allows for the rapid screening of many potential protein targets and provides an initial model of the binding mode. pensoft.net
Table 4: General Workflow for Ligand-Target Interaction Profiling
| Step | Technique | Purpose |
|---|---|---|
| 1. Target Selection | - | Identify a protein of interest (e.g., an enzyme, a receptor). |
| 2. Binding Site Prediction | Computational Tools | Identify potential binding pockets on the protein surface. |
| 3. Molecular Docking | AutoDock, Glide, etc. | Predict binding pose and estimate binding affinity (score). |
| 4. Complex Stability Analysis | Molecular Dynamics (MD) | Assess the dynamic stability of the ligand-protein complex. |
Prediction of Binding Affinities and Conformational Preferences within Active Sites
Computational modeling has become a cornerstone of modern drug discovery, enabling the prediction of how a ligand like this compound will interact with a biological target. Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation and conformation of the molecule when bound to the active site of a protein, as well as the strength of the interaction, often expressed as a binding affinity or scoring function.
These simulations can model how the indole scaffold fits into a binding pocket and how the amine and fluorine substituents form specific interactions with amino acid residues. For instance, the amine group at the 6-position can act as a hydrogen bond donor, while the fluorine at the 5-position can engage in various interactions, including favorable electrostatic contacts. benchchem.com Studies on other fluorinated indole derivatives have shown that the fluorine atom can enhance binding affinity to biological targets. benchchem.com Molecular docking simulations for this compound would be used to predict its binding mode and affinity for various protein targets, guiding further experimental studies. smolecule.com
The results of such predictive studies are often tabulated to compare the binding potential of a compound against different targets or to compare a series of related compounds against a single target.
Table 1: Example of Predicted Binding Affinities from Molecular Docking This table is illustrative and represents the type of data generated from computational studies.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Interaction Type |
|---|---|---|---|
| Kinase A | -8.5 | ASP184, LYS72 | Hydrogen Bond, Electrostatic |
| Protease B | -7.9 | GLY143, PHE140 | van der Waals, Pi-Stacking |
These predictions are crucial for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Elucidation of Fluorine's Role in Protein-Ligand Interactions
The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry, as fluorine possesses unique properties that can significantly modulate a molecule's biological activity. The role of the fluorine atom in this compound extends beyond simple steric effects.
Lipophilic Interactions : The carbon-fluorine (C-F) bond is more lipophilic than a carbon-hydrogen (C-H) bond. researchgate.net This can enhance the molecule's ability to permeate cell membranes and to interact favorably with hydrophobic pockets within a protein's active site. The fluorine atom's electron-withdrawing nature can also influence the electronic distribution of the entire indole ring, modulating its reactivity and interaction profile. benchchem.com
Hydrogen Bonding Enhancement : While fluorine is a weak hydrogen bond acceptor, its presence can significantly alter the electronic properties of nearby functional groups. semanticscholar.org The strong electronegativity of the fluorine atom in this compound can increase the acidity of the N-H proton of the indole ring and the amine group, making them stronger hydrogen bond donors. This enhancement can lead to more potent and specific interactions with hydrogen bond acceptors (e.g., carbonyl oxygens of the protein backbone or specific amino acid side chains) in the target's active site. benchchem.com Furthermore, specialized interactions known as fluorine bonds, though modest in strength, are recognized as playing an essential role in the cumulative energy of protein-ligand binding. researchgate.netnih.gov
Table 2: Comparison of Physicochemical Properties Influenced by Fluorine Substitution
| Property | C-H Bond | C-F Bond | Implication for this compound |
|---|---|---|---|
| Bond Length | ~1.09 Å | ~1.35 Å | Minor steric alteration |
| Electronegativity | H (2.20) | F (3.98) | Creates a strong bond dipole, influencing local electronic environment |
| Lipophilicity | Lower | Higher | May enhance membrane permeability and hydrophobic interactions researchgate.net |
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods for Complex Biological Systems
For a highly detailed understanding of chemical events, such as an enzymatic reaction or the precise electronic polarization upon binding, purely classical methods like molecular mechanics are insufficient. This is where hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. mpg.denih.gov
In a QM/MM simulation of this compound interacting with a target enzyme, the system is partitioned into two regions. nih.gov
The QM Region : This region is treated with high-level quantum mechanics. It typically includes the ligand (this compound) and the crucial amino acid residues of the enzyme's active site that are directly involved in the chemical transformation or key binding interactions. mdpi.com This allows for the explicit calculation of electronic structure, charge distribution, and the formation and breaking of chemical bonds.
The MM Region : The rest of the protein and the surrounding solvent are treated with classical molecular mechanics. This computationally less expensive method effectively models the structural and electrostatic influence of the broader environment on the QM region. mpg.de
This hybrid approach allows for the study of chemical reactivity within the vast and complex environment of a biological system, providing insights that are inaccessible to either method alone. mpg.de For example, a QM/MM simulation could be used to model the precise mechanism by which a target enzyme metabolizes the amine group of this compound or to accurately calculate the change in charge distribution across the fluorinated indole ring upon binding. rsc.org
Table 3: Example of a QM/MM Partitioning Scheme for a Hypothetical Enzyme Interaction
| System Component | Region | Rationale |
|---|---|---|
| This compound | QM | The ligand of interest, where electronic changes occur. |
| Active Site Residues (e.g., ASP120, HIS57) | QM | Directly interact with the ligand and may be involved in catalysis. nih.gov |
| Rest of Protein Atoms | MM | Provides the structural and electrostatic scaffold for the active site. mpg.de |
Conformational Analysis and Potential Energy Surface Mapping
A molecule's biological function is intrinsically linked to its three-dimensional shape or conformation. This compound, while relatively rigid, still possesses conformational flexibility, particularly concerning the orientation of the amine group and slight puckering of the rings. Conformational analysis is the computational process of identifying all possible low-energy shapes of a molecule. sciforum.net
This analysis involves systematically rotating the molecule's rotatable bonds and calculating the energy of each resulting structure. The results are often visualized as a potential energy surface (PES), which is a multi-dimensional map where the molecular geometry defines the coordinates and the height of the surface represents the potential energy. The valleys on this surface correspond to stable, low-energy conformers, while the peaks represent high-energy transition states between them.
Studies on similar fluorinated molecules have shown that the presence of fluorine can bias the conformational landscape, pre-organizing the molecule into a specific shape that is favorable for binding to a biological target. researchgate.net By mapping the PES of this compound, researchers can identify the most stable conformer in solution (the global minimum) as well as other accessible conformers that might be the "bioactive" conformation adopted upon binding to a receptor. This is critical for designing compounds that require less of an energetic penalty to adopt the necessary shape for interaction.
Table 4: Hypothetical Low-Energy Conformers of this compound This table is illustrative of data from a conformational analysis study.
| Conformer ID | Dihedral Angle (C5-C6-N-H) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Conf-01 | 0° (Planar) | 0.00 | 75.3 |
| Conf-02 | 180° (Planar) | 0.25 | 24.1 |
Advanced Research Areas and Future Directions in 5 Fluoro 1h Indol 6 Amine Chemistry
Applications in Advanced Materials Science
The inherent electronic properties of the indole (B1671886) scaffold suggest a potential for 5-Fluoro-1H-indol-6-amine to be utilized in the development of novel organic materials. The strategic placement of the fluorine atom and the amino group can influence the molecule's electronic and photophysical characteristics, making it an interesting candidate for further investigation.
Integration into Organic Electronic Devices (e.g., OLEDs, OFETs)
Currently, there is a lack of specific research detailing the integration of this compound into organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The development of indole-containing materials for such applications is an active area of research, and it is conceivable that derivatives of this compound could be designed to possess the necessary charge transport and luminescent properties. Future work would likely involve the synthesis of polymers or small molecules incorporating this indole moiety and the subsequent characterization of their performance in electronic devices.
Utilization in Catalysis and Sensing Applications
The amino group on the indole ring of this compound presents a potential site for coordination with metal centers, suggesting its possible use as a ligand in catalysis. While specific catalytic applications of this compound are not yet reported, the broader class of indoleamines and their derivatives are known to participate in various catalytic processes. Research into the catalytic activity of metal complexes featuring this compound as a ligand could be a fruitful area of future investigation. Furthermore, the potential for this compound to act as a chemical sensor could be explored, where interactions with specific analytes could lead to a detectable change in its optical or electronic properties.
Development of this compound as a Biomolecular Probe
The indole scaffold is a common feature in fluorescent probes due to its intrinsic photophysical properties. rsc.org The development of this compound into a specialized tool for biological imaging and proteomics represents a promising future direction.
Design of Fluorescent and Spin-Labeled Analogs for Biological Imaging
The indole structure is a well-established platform for the design of small-molecule fluorescent chemosensors. rsc.org By chemically modifying the amino group or other positions on the this compound core, it is possible to create derivatives that exhibit fluorescence upon binding to specific biological targets. The fluorine atom can also be a useful handle for ¹⁹F NMR studies. Future research could focus on synthesizing a library of such derivatives and screening them for their ability to image specific cellular components or processes. The introduction of a stable radical (spin-label) would also enable its use in electron paramagnetic resonance (EPR) spectroscopy for studying biomolecular structure and dynamics.
Application in Proteomics and Target Identification Studies
Indole derivatives are utilized in the field of proteomics for identifying protein interactions and for drug discovery. creative-proteomics.comrrpharmacology.ru While direct applications of this compound in proteomics are not yet documented, its structure could be incorporated into chemical probes designed to covalently label specific proteins within a complex biological sample. This would typically involve the addition of a reactive group to the molecule. Such probes would enable the identification of protein targets of bioactive molecules and help to elucidate their mechanisms of action.
Exploration of Novel Reaction Pathways and Synthetic Methodologies
Advancements in synthetic organic chemistry continuously provide new ways to construct and functionalize heterocyclic compounds like indoles. rsc.orgacs.orgnih.gov Future research in this area will likely focus on developing more efficient and versatile methods for the synthesis of this compound itself, as well as exploring its reactivity in novel chemical transformations. This could include the development of new cross-coupling reactions to modify the indole core or the use of biocatalysis to achieve highly selective transformations. acs.org Such advancements would facilitate the synthesis of a wider range of derivatives for evaluation in the aforementioned applications.
Asymmetric Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. The development of asymmetric synthetic routes to chiral derivatives of this compound, particularly those with stereocenters at positions C2 or C3 of the indole ring, is a promising area of research.
Several catalytic asymmetric methods can be envisioned for the synthesis of chiral this compound derivatives. Chiral phosphoric acid catalysts, for instance, have been successfully employed in the asymmetric dearomatization of 2,3-disubstituted indoles to create chiral indolenines and fused indolines. rsc.org Another approach involves the use of chiral metal complexes, such as those based on copper(I) with chiral phosphine (B1218219) ligands, to catalyze asymmetric Friedel-Crafts alkylations of the indole nucleus. nih.govmdpi.com
Enzymatic resolution represents another powerful tool for obtaining enantiomerically pure aminoindoles. nih.gov This technique utilizes enzymes, such as lipases or proteases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, the enzymatic hydrolysis of a racemic ester derivative of a this compound precursor could yield one enantiomer as the alcohol and the other as the unreacted ester.
Table 1: Potential Asymmetric Synthetic Strategies for Chiral this compound Derivatives
| Method | Description | Potential Catalyst/Enzyme | Expected Outcome |
|---|---|---|---|
| Catalytic Asymmetric Alkylation | Enantioselective addition of an alkyl group to the indole ring. | Chiral Phosphoric Acids, Copper(I)-Chiral Phosphine Complexes | Chiral 2- or 3-substituted this compound derivatives. |
| Catalytic Asymmetric Dearomatization | Conversion of the aromatic indole ring into a chiral indolenine or indoline. | Chiral Brønsted Acids | Chiral spirocyclic or fused indolines derived from this compound. |
| Enzymatic Kinetic Resolution | Selective enzymatic modification of one enantiomer in a racemic mixture. | Lipases, Proteases | Enantiomerically enriched this compound derivatives. |
Flow Chemistry and Automated Synthesis for Rapid Compound Library Generation
Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and the potential for automation. mdpi.comnih.gov These features make it an ideal platform for the rapid generation of compound libraries based on the this compound scaffold.
The synthesis of the indole core itself can be adapted to flow conditions. For example, the Fischer indole synthesis, a classic method for preparing indoles, has been successfully implemented in continuous flow systems, often with reduced reaction times and increased yields. mdpi.com Subsequent functionalization of the this compound core could also be performed in a sequential flow setup, allowing for the introduction of diverse substituents at various positions of the indole ring.
Pairing flow chemistry with automated synthesis platforms can dramatically accelerate the drug discovery process. nih.govnih.gov An automated system could be programmed to perform a series of reactions, varying the building blocks at each step to generate a large and diverse library of this compound derivatives. This approach facilitates the rapid exploration of structure-activity relationships (SAR).
Table 2: Illustrative Automated Flow Synthesis Protocol for a this compound Derivative Library
| Step | Reaction | Reagents | Flow Conditions (Example) |
|---|---|---|---|
| 1 | N-Alkylation | This compound, Alkyl Halide (R1-X) | 1.0 M solution in DMF, 100 °C, 5 min residence time |
| 2 | C3-Functionalization | N-alkylated intermediate, Electrophile (E+) | 0.5 M solution in MeCN, 80 °C, 10 min residence time |
| 3 | Amine Modification | C3-functionalized intermediate, Acyl Chloride (R2-COCl) | 0.5 M solution in DCM with base, 25 °C, 2 min residence time |
Expansion of Biological Target Space
High-Throughput Screening for Identification of Unexplored Biological Activities
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target or in a phenotypic assay. drugtargetreview.com By generating a diverse library of this compound derivatives, HTS can be employed to uncover novel biological activities that may not be predicted based on the structure of the parent compound alone.
Screening campaigns can be designed to identify compounds that modulate the activity of specific enzymes, receptors, or signaling pathways. nih.gov For instance, a library of this compound derivatives could be screened against a panel of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. Alternatively, phenotypic screens, which measure the effect of a compound on a whole cell or organism, can identify compounds with desired biological effects without prior knowledge of their molecular target.
Table 3: Hypothetical High-Throughput Screening Cascade for a this compound Library
| Screening Phase | Assay Type | Target/Phenotype | Hit Criteria |
|---|---|---|---|
| Primary Screen | Biochemical Assay | Panel of Protein Kinases | >50% inhibition at 10 µM |
| Secondary Screen | Cell-based Assay | Cancer Cell Line Proliferation | IC50 < 5 µM |
| Tertiary Screen | Selectivity Profiling | Kinase Panel and Normal Cell Line | >10-fold selectivity for target kinase and cancer cells |
Investigation of Protein-Protein Interactions and Allosteric Modulation
Protein-protein interactions (PPIs) are fundamental to many cellular processes, and their dysregulation is often associated with disease. rsc.org Small molecules that can disrupt or stabilize PPIs are therefore of great therapeutic interest. The indole scaffold is a common motif in known PPI inhibitors, suggesting that derivatives of this compound could be promising candidates in this area. nih.govmdpi.com
Allosteric modulators are molecules that bind to a site on a protein distinct from the primary (orthosteric) binding site, leading to a change in the protein's conformation and activity. nih.gov This can result in either potentiation (positive allosteric modulation) or inhibition (negative allosteric modulation) of the protein's function. Indole derivatives have been identified as allosteric modulators for various receptors, including the cannabinoid CB1 receptor. nih.govacs.org The unique electronic properties conferred by the fluorine atom in this compound could lead to derivatives with novel allosteric modulatory activities.
Integration of Omics Technologies for Comprehensive Biological Understanding
Transcriptomic and Proteomic Analysis of Compound-Induced Cellular Changes
Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) are powerful tools for elucidating the mechanism of action of a bioactive compound. nih.gov By analyzing the changes in gene and protein expression in cells treated with a this compound derivative, researchers can gain a comprehensive understanding of its cellular effects.
For example, if a derivative is found to have anti-proliferative effects in a cancer cell line, transcriptomic analysis could reveal the upregulation of genes involved in apoptosis and the downregulation of genes involved in cell cycle progression. nih.gov Proteomic analysis could then confirm these findings at the protein level and identify post-translational modifications that may be induced by the compound. elifesciences.org This information can be crucial for identifying the molecular target of the compound and for predicting potential on- and off-target effects. The integration of these "omics" technologies provides a systems-level view of a compound's biological activity, guiding further optimization and development.
Table 4: Representative Data from a Hypothetical Proteomic Analysis of Cells Treated with a this compound Derivative
| Protein | Fold Change (Treated vs. Control) | P-value | Associated Pathway |
|---|---|---|---|
| Caspase-3 | 2.5 | <0.01 | Apoptosis |
| Cyclin D1 | -3.2 | <0.01 | Cell Cycle |
| Bcl-2 | -2.8 | <0.01 | Apoptosis |
| p53 | 1.9 | <0.05 | DNA Damage Response |
Metabolomic Profiling for Understanding Compound Metabolism and Pathway Perturbations
Metabolomic profiling is a powerful analytical approach used to identify and quantify small-molecule metabolites within a biological system. This technique provides a functional readout of the cellular state and can offer profound insights into how a chemical compound, such as this compound, is metabolized and how it perturbs endogenous metabolic pathways. The introduction of a fluorine atom into an indoleamine structure can significantly alter its metabolic fate, often enhancing its stability and modifying its biological activity. nih.gov
While direct metabolomic studies on this compound are not extensively documented in publicly available literature, the metabolic pathways can be predicted based on studies of analogous fluorinated tryptamines and indoles. The presence of the fluorine atom at the 5-position and the amine group at the 6-position are key determinants of its metabolism. Fluorination is a common strategy in medicinal chemistry to increase metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. nih.gov
Research on related compounds, such as 6-fluoro-N,N-diethyltryptamine, has shown that fluorination can indeed alter metabolic pathways. In studies comparing it to its non-fluorinated counterpart, the 6-fluoro analog was found to be excreted unchanged, suggesting that the fluorine atom blocked the hydroxylation that would typically occur at that position. mdma.ch This indicates that the fluorine atom on the indole ring of this compound is likely to be metabolically stable.
The primary metabolic transformations for indoleamines typically involve the amino group and the indole ring itself. Potential metabolic pathways for this compound can be hypothesized and would be the focus of a metabolomic investigation. These pathways include modifications to the amine group and potential, though less likely, modifications to the fluorinated indole ring.
A metabolomics study would aim to detect the parent compound and its metabolites in biological matrices such as plasma, urine, or liver microsomes. By comparing the metabolic profiles of treated and untreated systems, researchers can identify unique metabolites of this compound and observe any significant changes in the levels of endogenous metabolites. Such perturbations can reveal which cellular pathways are affected by the compound or its metabolites, providing clues to its mechanism of action or potential off-target effects. For instance, studies on other indoleamines have utilized metabolomics to investigate their roles in various biological contexts, including their impact on tryptophan metabolism. nih.govmdpi.com
The table below outlines the potential metabolic reactions that this compound might undergo. A comprehensive metabolomic analysis would seek to identify the products of these reactions.
Table 1: Potential Metabolic Transformations of this compound and Expected Observations in Metabolomic Analysis
| Metabolic Reaction | Potential Metabolite(s) | Rationale and Significance for Metabolomic Profiling |
|---|---|---|
| Phase I Metabolism | ||
| N-Acetylation | N-acetyl-5-fluoro-1H-indol-6-amine | A common pathway for primary aromatic amines, leading to a more readily excretable and often less active compound. Metabolomic analysis would search for the mass-to-charge ratio corresponding to the acetylated product. |
| Oxidative Deamination | 5-Fluoro-1H-indol-6-ol | While the primary amine can be a substrate for monoamine oxidases (MAOs), this would be followed by further oxidation. Detection of the corresponding alcohol or acid would indicate this pathway is active. |
| Hydroxylation | Hydroxylated derivatives (at positions other than 5) | Although the fluorine at C5 blocks oxidation at that site, other positions on the indole ring (e.g., C2, C4, C7) could be susceptible to hydroxylation by cytochrome P450 enzymes. Metabolomics would aim to identify these isomeric hydroxylated metabolites. |
| Phase II Metabolism | ||
| Glucuronidation | This compound-N-glucuronide, 5-Fluoro-1H-indol-6-O-glucuronide (if hydroxylated) | Conjugation with glucuronic acid is a major detoxification pathway that increases water solubility and facilitates excretion. Metabolomic platforms are well-suited to detect these large, polar conjugates. |
Metabolomic profiling would also reveal perturbations in endogenous metabolic pathways. For example, given the structural similarity of this compound to tryptophan and serotonin, it would be critical to assess its impact on the tryptophan metabolic pathway. This could involve monitoring levels of tryptophan, serotonin, kynurenine, and other related indoleamines. nih.govmdpi.com Furthermore, studies on other fluoroindoles have shown they can disrupt other metabolic pathways, such as cysteine and methionine metabolism in microorganisms. acs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-fluoro-N,N-diethyltryptamine |
| Tryptophan |
| Serotonin |
| Kynurenine |
| Cysteine |
| Methionine |
| N-acetyl-5-fluoro-1H-indol-6-amine |
| 5-Fluoro-1H-indol-6-ol |
| This compound-N-glucuronide |
| 5-Fluoro-1H-indol-6-O-glucuronide |
| This compound-N-sulfate |
Q & A
Q. What are the optimal synthetic routes for 5-Fluoro-1H-indol-6-amine with high purity?
Methodological Answer: Synthesis typically involves fluorination at the 5-position of the indole ring while preserving the 6-amine group. Key steps include:
- Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH to avoid side reactions at the amine group .
- Protecting Groups : Protect the 6-amine with tert-butoxycarbonyl (Boc) to prevent undesired alkylation or oxidation during fluorination .
- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol to achieve ≥98% purity, as validated by HPLC .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., fluorine at C5, amine at C6). Key signals:
- HPLC-UV/Vis : Monitor purity using reverse-phase C18 columns (λmax = 220, 286 nm) .
- Mass Spectrometry : ESI-MS (m/z 151.06 [M+H]) confirms molecular weight .
Advanced Research Questions
Q. How can researchers design binding assays to evaluate this compound’s affinity for serotonin receptors?
Methodological Answer:
- Radioligand Displacement Assays : Use H-LSD or H-5-HT for 5-HT receptors.
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in the 5-HT active site, comparing with known agonists like DOI .
Q. How should researchers address contradictory data on the compound’s pharmacological activity across studies?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, temperature) and cell lines to minimize variability .
- Meta-Analysis : Pool data from independent studies (e.g., receptor binding, functional assays) to identify trends. Use statistical tools (e.g., Cohen’s d) to quantify effect sizes .
- Structure-Activity Relationship (SAR) : Compare this compound with analogs (e.g., 5-Chloro-1H-indol-6-amine) to isolate fluorine’s electronic effects .
Experimental Design and Data Analysis
Q. What strategies mitigate fluorinated indole degradation during long-term stability studies?
Methodological Answer:
- Storage Conditions : Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Stability Monitoring : Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., deaminated or oxidized species) .
Q. How can researchers validate the selectivity of this compound for indoleamine 2,3-dioxygenase (IDO) inhibition?
Methodological Answer:
- Enzyme Activity Assays : Use recombinant IDO1/IDO2 with kynurenine detection (UV absorbance at 360 nm).
- Include positive controls (e.g., epacadostat) and negative controls (DMSO vehicle).
- Off-Target Screening : Test against related enzymes (e.g., tryptophan hydroxylase) at 10× IC to confirm selectivity .
Data Contradiction and Resolution
Q. How to resolve discrepancies in reported logP values for this compound?
Methodological Answer:
- Experimental logP : Measure via shake-flask method (octanol/water partition) with HPLC quantification .
- Computational Prediction : Compare results from software (e.g., ChemAxon, ACD/Labs) to identify outliers. Adjust for ionization (pKa ~4.9 for the amine group) .
Advanced Characterization Techniques
Q. What role does X-ray crystallography play in elucidating the solid-state structure of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
